
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Übersicht
Beschreibung
N-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, also known as BON, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not fully understood. However, it is believed that N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide exerts its therapeutic effects by modulating various signaling pathways in cells. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been found to inhibit the activity of certain enzymes, including histone deacetylases and protein tyrosine phosphatases. It has also been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been found to protect dopaminergic neurons from degeneration by increasing the expression of neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in lab experiments include its high potency and selectivity. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been found to exhibit potent activity against cancer cells and other disease-related targets. Additionally, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has a unique chemical structure that makes it a promising candidate for the development of novel therapeutic agents. The limitations of using N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in lab experiments include its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. One area of research could be focused on the development of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide derivatives with improved pharmacokinetic properties. Another area of research could be focused on the identification of new targets for N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. Additionally, the development of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide-based drug delivery systems could enhance its therapeutic efficacy. Finally, the use of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is a promising compound that has shown potential in the treatment of various diseases. Its unique chemical structure and potent activity make it a promising candidate for the development of novel therapeutic agents. The synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is simple and efficient, and its scientific research application is extensive. Although the mechanism of action of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not fully understood, it has been found to modulate various signaling pathways in cells. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide have been identified.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been found to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O4/c16-9-4-5-12-11(7-9)13(15(22)17-12)18-19-14(21)8-2-1-3-10(6-8)20(23)24/h1-7,17,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJUGTBDOIGOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



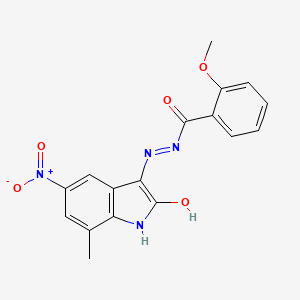
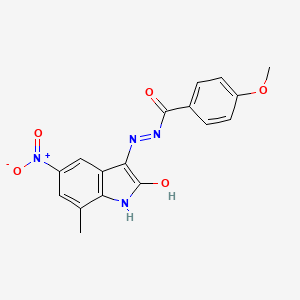
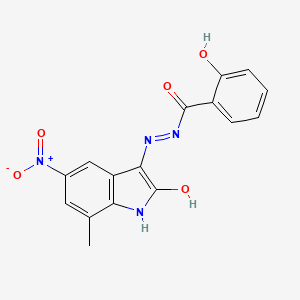
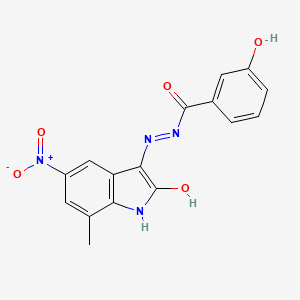


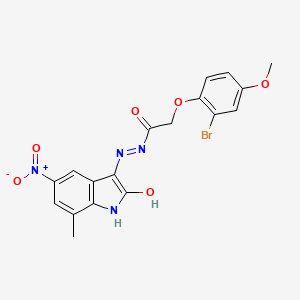


![5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3829986.png)
![5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829991.png)


